molecular formula C20H24N2O3 B1500101 1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-97-9

1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No.: B1500101
CAS No.: 886363-97-9
M. Wt: 340.4 g/mol
InChI Key: RLESGJVQEIMGDD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of 1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic compounds containing multiple functional groups. The compound's official Chemical Abstracts Service registry number is 886363-97-9, which provides a unique identifier for this specific molecular entity across chemical databases and literature. The IUPAC name systematically describes the molecular structure by identifying the pyrrolidine ring as the parent heterocycle, with specific positioning of the carboxylic acid functionality at the 3-position and the complex substituted ethyl chain at the 1-position.

The nomenclature structure begins with the pyrrolidine ring system, a five-membered saturated nitrogen-containing heterocycle that serves as the core structural framework. The 3-carboxylic acid designation indicates the presence of a carboxyl group (-COOH) attached to the third carbon of the pyrrolidine ring, which contributes to the compound's acidic properties and potential for salt formation. The 1-position substituent is described as [2-amino-1-(4-benzyloxy-phenyl)-ethyl], indicating a two-carbon chain attached to the nitrogen atom of the pyrrolidine ring, with an amino group on the terminal carbon and a 4-benzyloxy-phenyl group on the adjacent carbon.

The benzyloxy-phenyl portion of the name specifically indicates a phenyl ring substituted at the para position (4-position) with a benzyloxy group, where benzyloxy refers to a benzyl group (phenylmethyl) connected through an ether oxygen linkage. This complex substitution pattern creates a molecule with multiple aromatic systems and diverse functional groups, contributing to its classification as a multifunctional organic compound with both basic (amino) and acidic (carboxylic acid) properties. The systematic approach to naming this compound ensures precise communication of its molecular structure across scientific literature and regulatory documentation.

Properties

IUPAC Name

1-[2-amino-1-(4-phenylmethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c21-12-19(22-11-10-17(13-22)20(23)24)16-6-8-18(9-7-16)25-14-15-4-2-1-3-5-15/h1-9,17,19H,10-14,21H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLESGJVQEIMGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661478
Record name 1-{2-Amino-1-[4-(benzyloxy)phenyl]ethyl}pyrrolidine-3-carboxylic acid
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-97-9
Record name 1-[2-Amino-1-[4-(phenylmethoxy)phenyl]ethyl]-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-Amino-1-[4-(benzyloxy)phenyl]ethyl}pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a benzyloxy moiety, suggesting possible interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes, such as monoamine oxidase (MAO), which is relevant for neuroprotective applications.
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammatory responses, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. The presence of the amino group allows for hydrogen bonding with target proteins, while the benzyloxy group may enhance lipophilicity, facilitating cell membrane permeability.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging of free radicals
MAO InhibitionSignificant reduction in MAO activity
Anti-inflammatoryDecreased cytokine production in vitro
CytotoxicitySelective cytotoxic effects on cancer cells

Case Study: MAO Inhibition

In a study examining the inhibitory effects on monoamine oxidase, this compound was found to exhibit potent inhibition with an IC50 value comparable to established MAO inhibitors. This suggests potential applications in treating neurodegenerative disorders where MAO activity is implicated.

Case Study: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this pyrrolidine derivative led to a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. These findings highlight its potential as a therapeutic agent in inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : 1-[2-amino-1-(4-benzyloxyphenyl)ethyl]pyrrolidine-3-carboxylic acid

These properties are crucial for understanding its behavior in biological systems and its potential therapeutic applications.

Pharmacological Applications

  • Antitumor Activity
    • Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of prostate cancer cells by targeting specific signaling pathways involved in tumor growth . The structural features of 1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid may enhance its efficacy as an antitumor agent.
  • Neuroprotective Effects
    • Compounds with similar structures have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases . The ability to cross the blood-brain barrier is a critical factor for such applications, which warrants further investigation into this compound's pharmacokinetics.
  • Inhibition of Enzymatic Activity
    • The compound's structure suggests potential as an inhibitor of enzymes involved in metabolic pathways. For example, pyrrolidine derivatives have been studied as inhibitors of purine nucleoside phosphorylase, an enzyme implicated in cancer metabolism . This inhibition could lead to decreased proliferation of cancer cells and enhanced therapeutic outcomes.

Synthetic Applications

  • Synthesis of Novel Compounds
    • The synthesis of this compound can serve as a precursor for generating a variety of novel compounds with tailored biological activities. By modifying the side chains or functional groups, researchers can create derivatives that may exhibit enhanced potency or selectivity for specific biological targets .
  • Drug Development
    • The compound's versatility makes it a candidate for drug development pipelines. Its ability to serve as a scaffold for further modifications allows medicinal chemists to explore new therapeutic avenues, especially in oncology and neurology .

Case Study 1: Anticancer Activity

A study conducted on pyrrolidine derivatives demonstrated significant anticancer activity against melanoma cell lines. The derivatives were shown to induce apoptosis through the activation of caspase pathways, highlighting the potential of this compound as a lead compound in developing new anticancer therapies .

Case Study 2: Neuroprotection

In vitro studies have indicated that similar pyrrolidine compounds can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that modifications to the structure of this compound could enhance its neuroprotective effects, making it a candidate for further research in neurodegenerative disease models .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The phenyl ring substituent significantly impacts molecular properties. Key analogs and their characteristics are summarized below:

Compound Substituent cLogP Polar Surface Area (Ų) Key Features References
Target compound 4-Benzyloxy Predicted: ~2.5 ~66.5 High lipophilicity; steric hindrance -
1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid 4-Fluoro 0.24 66.56 Moderate polarity; improved solubility
1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol monoacetate 4-Methoxy Predicted: ~1.8 ~60.0 Intermediate lipophilicity; used in venlafaxine synthesis
1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid 4-Trifluoromethyl Predicted: ~1.9 ~66.5 Electron-withdrawing group; metabolic stability
1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid 3-Phenoxy N/A N/A Extended aromaticity; potential π-π interactions

Notes:

Structural Dynamics and Conformational Behavior

MD simulations of trans-AOMPC (a methoxy-substituted analog) revealed its ability to form stable 12-helix structures, critical for peptide-mimetic drug design . The benzyloxy group’s steric bulk may disrupt such helical conformations, favoring alternative secondary structures.

Preparation Methods

Stereoselective Synthesis via C-H Activation and Arylation

A highly efficient route involves the use of C-H activation-arylation to introduce the 4-benzyloxy-phenyl moiety onto a pyrrolidine scaffold. This method was developed and optimized in recent literature involving related pyrrolidine-3-carboxylic acid analogs:

  • Starting from enantiopure pyrrolidine derivatives, C-H activation catalyzed by palladium or rhodium complexes enables direct arylation with aryl iodides or boronic esters bearing benzyloxy substituents.
  • The reaction proceeds under mild conditions with good regio- and stereoselectivity, preserving the chiral centers.
  • Subsequent steps include epimerization under basic conditions to obtain the desired stereochemistry at the pyrrolidine ring and protection/deprotection sequences for the amino and carboxyl groups.

Data Table 1: Key Reaction Conditions for C-H Activation Arylation

Step Reagents/Catalysts Conditions Yield (%) Notes
C-H Activation Arylation Pd or Rh catalyst, aryl iodide/boronic ester 80-100 °C, inert atmosphere 30-60 High regioselectivity
Epimerization NaOH in EtOH 100 °C, 10 equiv. NaOH 40-50 Stereochemical inversion
Protection tert-Butyl 2,2,2-trichloroacetimidate (TBTA) Room temp, 1-2 h 60-70 Protects carboxylic acid groups
Deprotection TFA in DCM Room temp, 1 h 85-95 Removes Boc and benzyl protecting groups

This approach was adapted from analog synthesis studies where similar benzyloxy-aryl pyrrolidine carboxylic acids were prepared with high diastereoselectivity and enantiopurity.

Microbial Asymmetric Reduction of Aminoketone Precursors

Another method involves the asymmetric reduction of ketone precursors to obtain the desired amino alcohol intermediate, which is then cyclized or coupled to form the pyrrolidine ring system:

  • Microorganisms or isolated enzymes capable of stereoselective reduction are employed to convert racemic or prochiral aminoketones into optically active amino alcohols.
  • This biocatalytic process offers high enantiomeric excess and mild reaction conditions.
  • The amino alcohol intermediate can be subsequently reacted with protected pyrrolidine carboxylic acid derivatives to yield the target compound.

Research Findings:

  • The use of specific strains (e.g., recombinant bacteria or fungi) has been shown to yield (R)- or (S)-2-amino-1-phenylethanol derivatives with high optical purity (>95% ee).
  • The subsequent reductive amination with phenylacetone derivatives and purification steps yield the final compound with improved overall yield compared to classical chemical reduction methods.

Protecting Group Strategies and Coupling Reactions

Given the multiple functional groups, protecting groups are essential during synthesis:

  • The 4-hydroxy group on the phenyl ring is commonly protected as a benzyl ether (benzyloxy) to prevent side reactions during coupling.
  • Amino groups are protected with Boc (tert-butoxycarbonyl) or similar groups during intermediate steps.
  • Carboxylic acids are often protected as tert-butyl esters or other acid-labile esters to allow selective deprotection.

Coupling reactions typically involve:

  • Amide bond formation using carbodiimide coupling agents such as EDCI or HOBt in the presence of bases like DIEA.
  • Reductive amination steps using sodium cyanoborohydride or borane reagents for the formation of the amino-ethyl side chain.

Summary of Preparation Workflow

Stage Description Key Reagents/Conditions Outcome
1. Starting Material Preparation Enantiopure pyrrolidine-3-carboxylic acid derivatives Commercially available or synthesized via chiral pool Chiral pyrrolidine scaffold
2. Arylation via C-H Activation Introduction of 4-benzyloxy-phenyl group Pd/Rh catalyst, aryl iodide/boronic ester Arylated intermediate
3. Epimerization Stereochemical adjustment NaOH in EtOH, heat Desired stereochemistry
4. Protection/Deprotection Protect functional groups Boc, benzyl, tert-butyl esters, TFA deprotection Functional group control
5. Coupling/Reductive Amination Forming amino-ethyl linkage EDCI, HOBt, NaBH3CN, borane reagents Final compound formation
6. Purification Isolation of pure compound Chromatography, crystallization High purity, optically active product

Detailed Research Findings and Comparative Analysis

Methodology Advantages Disadvantages Yield Range (%) Optical Purity Reference
C-H Activation Arylation Direct arylation, high regio- and stereoselectivity Requires expensive catalysts, moderate yields 30-60 High (>95% ee)
Microbial Asymmetric Reduction Mild conditions, high enantiomeric excess Scale-up complexity, longer reaction times 50-70 Very high (>98% ee)
Classical Chemical Reduction Simple reagents, well-known procedures Low selectivity, racemic mixtures 20-40 Low to moderate

Notes on Purification and Characterization

  • The final compound is typically purified by preparative high-performance liquid chromatography (HPLC) to ensure enantiomeric purity.
  • Structural confirmation is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC analysis.
  • Optical rotation measurements confirm stereochemistry.

Q & A

Q. What are the established synthetic routes for 1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, and how do reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via multi-step routes involving:

  • Condensation reactions : Reacting aromatic acid chlorides with amine-containing intermediates, as demonstrated in analogous pyrrolidine derivatives (e.g., 4-aminoantipyrine-based syntheses) .
  • Cyclization : Catalytic cyclization using palladium or copper catalysts in solvents like DMF or toluene, optimizing temperature (80–120°C) and reaction time (12–24 hours) to enhance yield .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine protection, followed by acidic deprotection (e.g., TFA), ensuring minimal side reactions .
    Key Parameters : Catalyst loading (5–10 mol%), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for amine:carbonyl components) critically affect yield (typically 60–85%) .

Q. How can researchers validate the structural and stereochemical integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane mixtures. For example, analogous pyrrolidine derivatives were validated via crystallographic data (e.g., C–C bond lengths: 1.50–1.54 Å) .
  • NMR Spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., vicinal 3JHH^3J_{HH} values for trans/cis pyrrolidine substituents). NOESY correlations confirm spatial proximity of protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ within 0.001 Da of theoretical) and fragments (e.g., loss of benzyloxy group at m/z 120–130) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to simulate NMR chemical shifts (RMSD < 0.3 ppm for 1H^1H) and IR vibrational modes (e.g., C=O stretch at 1680–1720 cm1^{-1}) .
  • Data Reconciliation : Compare experimental X-ray bond angles/torsion angles with DFT-optimized structures. Adjust solvation models (e.g., PCM for DMSO) to align calculated/observed 1H^1H-NMR shifts .
  • Validation : Use software (e.g., Mercury, Gaussian) to overlay experimental and theoretical structures, identifying steric or electronic mismatches .

Q. What in vitro assays are suitable for evaluating biological activity, given structural analogs?

Methodological Answer:

  • Enzyme Inhibition : Test against serine proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides). IC50_{50} values from dose-response curves (0.1–100 µM) .
  • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}C-tagged benzyloxy group) and measure accumulation in HEK293 or HepG2 cells via scintillation counting .
  • SAR Guidance : Modify substituents (e.g., replace benzyloxy with 4-fluorophenyl) based on analog studies showing enhanced lipophilicity (logP increase by 0.5–1.0) and target affinity .

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to induce asymmetric cyclization (ee > 90%) .
  • Chromatographic Resolution : Employ chiral HPLC (e.g., Chiralpak IA column, hexane/ethanol 90:10) to separate enantiomers. Validate purity via circular dichroism (CD) spectra .
  • Kinetic Resolution : Utilize lipases (e.g., Candida antarctica) in ester hydrolysis to preferentially hydrolyze one enantiomer .

Q. What strategies mitigate instability of the benzyloxy group under acidic/basic conditions?

Methodological Answer:

  • Protective Groups : Replace benzyloxy with p-methoxybenzyl (PMB), which resists acidolysis (stable in TFA up to 0°C) .
  • pH Control : Conduct reactions in buffered solutions (pH 6–7) to prevent hydrolysis. Monitor degradation via LC-MS (e.g., loss of 108 Da fragment) .
  • Alternative Linkers : Introduce ether or amide linkages (e.g., 4-fluorophenylpropanoate) to enhance stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

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